![molecular formula C9H7IN2O2 B1326387 Methyl 3-iodo-1H-indazole-6-carboxylate CAS No. 885518-82-1](/img/structure/B1326387.png)
Methyl 3-iodo-1H-indazole-6-carboxylate
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Overview
Description
“Methyl 3-iodo-1H-indazole-6-carboxylate” is a chemical compound with the empirical formula C9H7IN2O2 . It belongs to the indazole family.
Synthesis Analysis
The synthesis of “Methyl 3-iodo-1H-indazole-6-carboxylate” involves the use of iodine and potassium hydroxide in N,N-dimethyl-formamide . The reaction mixture is stirred at room temperature for a certain period, then poured into ice water and extracted with EtOAc twice. The combined organics are washed with 5% aqueous Na2S2O4 solution and brine, dried, and concentrated to dryness to afford the product .Molecular Structure Analysis
The molecular weight of “Methyl 3-iodo-1H-indazole-6-carboxylate” is 302.07 g/mol . The InChI Key is VSXHXVGWOSYULI-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-iodo-1H-indazole-6-carboxylate” include the reaction of methyl 1H-indazole-6-carboxylate with iodine and potassium hydroxide in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
“Methyl 3-iodo-1H-indazole-6-carboxylate” is a solid . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is soluble, with a solubility of 0.128 mg/ml .Scientific Research Applications
Organic Synthesis
“Methyl 3-iodo-1H-indazole-6-carboxylate” is used in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.
Medicinal Applications
Indazole-containing heterocyclic compounds, such as “Methyl 3-iodo-1H-indazole-6-carboxylate”, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Drug Development
Several recently marketed drugs contain the indazole structural motif . Therefore, “Methyl 3-iodo-1H-indazole-6-carboxylate” could potentially be used in the development of new drugs.
Synthesis of Indazoles
“Methyl 3-iodo-1H-indazole-6-carboxylate” can be involved in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Antitumor Activity
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This suggests that “Methyl 3-iodo-1H-indazole-6-carboxylate” could potentially be used in cancer research and treatment.
Inhibitors for Respiratory Diseases
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This suggests another potential application of “Methyl 3-iodo-1H-indazole-6-carboxylate” in the treatment of respiratory diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-iodo-2H-indazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXHXVGWOSYULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646284 |
Source
|
Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1H-indazole-6-carboxylate | |
CAS RN |
885518-82-1 |
Source
|
Record name | Methyl 3-iodo-2H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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